

Physicochemical properties of 1-Oxa-7-azaspiro[3.5]nonane oxalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Oxa-7-azaspiro[3.5]nonane
oxalate

Cat. No.: B1430171

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **1-Oxa-7-azaspiro[3.5]nonane Oxalate**

Authored For: Researchers, Scientists, and Drug Development Professionals
Preamble: This document serves as a comprehensive technical guide on the core physicochemical properties of **1-Oxa-7-azaspiro[3.5]nonane oxalate**. As a pivotal building block in modern medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application. This guide moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing validated protocols for its analysis, grounded in established scientific principles.

Introduction: A Modern Scaffold for Drug Discovery

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to "escape from flatland"—a strategic shift towards molecules with greater three-dimensionality. In this context, the 1-Oxa-7-azaspiro[3.5]nonane scaffold has emerged as a building block of significant interest. It is recognized as a valuable structural alternative and bioisostere for the ubiquitous morpholine and piperidine moieties often found in bioactive compounds.^{[1][2]} The incorporation of this spirocyclic oxetane motif can enhance metabolic stability and fine-tune physicochemical properties such as solubility.^{[1][3]}

This guide provides an in-depth examination of the oxalate salt of 1-Oxa-7-azaspiro[3.5]nonane. The formation of a salt is a critical step in drug development, often used to improve a compound's stability, handling, and bioavailability. We will delve into its molecular identity, core physicochemical properties, synthesis and salt formation, analytical characterization, and applications, providing both foundational data and actionable experimental protocols.

It is important to note that while the IUPAC name for the free base is 1-Oxa-7-azaspiro[3.5]nonane, it is frequently referred to as 2-Oxa-7-azaspiro[3.5]nonane in various commercial and literature sources. Furthermore, its oxalate salt can be found in different stoichiometric ratios, most commonly as a 1:1 oxalate or a 2:1 hemioxalate. This guide will address these variations to provide a clear and complete picture for the practicing scientist.

Chapter 1: Molecular Identity and Structure

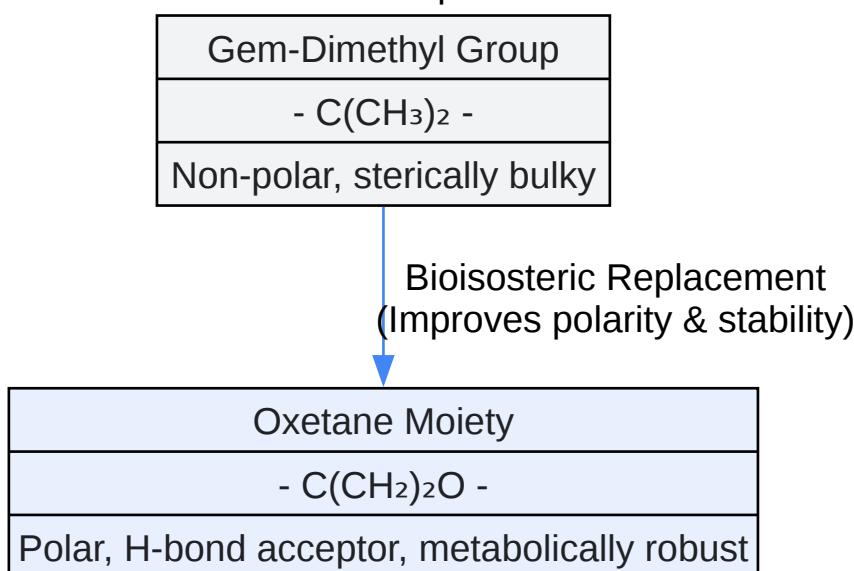
A precise understanding of a molecule's structure and identity is the bedrock of all subsequent research and development. This chapter defines the chemical makeup of **1-Oxa-7-azaspiro[3.5]nonane oxalate**.

Chemical Structure

The molecule is an ionic salt composed of the protonated 1-Oxa-7-azaspiro[3.5]nonane cation and the oxalate dianion (in the case of the hemioxalate) or hydrogen oxalate anion (in the case of the 1:1 salt). The spirocyclic core features an oxetane ring and a piperidine ring sharing a single carbon atom.

Caption: Structure of the cationic and anionic components.

Nomenclature and Stoichiometry


Clarity in nomenclature is essential for reproducibility. The table below summarizes the key identifiers for the free base and its common oxalate salt forms. Researchers should pay close attention to the CAS number and molecular formula to ensure they are working with the correct stoichiometric entity.

Identifier	1-Oxa-7-azaspiro[3.5]nonane (Free Base)	1-Oxa-7-azaspiro[3.5]nonane Oxalate (1:1)	1-Oxa-7-azaspiro[3.5]nonane Hemioxalate (2:1)
Synonym(s)	2-Oxa-7-azaspiro[3.5]nonane	2-Oxa-7-azaspiro[3.5]nonane oxalate	2-Oxa-7-azaspiro[3.5]nonane hemioxalate
CAS Number	38674-21-4[4]	1408076-14-1[5][6][7]	1523617-84-6[8][9]
Molecular Formula	C ₇ H ₁₃ NO[4]	C ₉ H ₁₅ NO ₅ [6][7]	C ₁₆ H ₂₈ N ₂ O ₆ [9][10]
Molecular Weight	127.18 g/mol [4]	217.22 g/mol [6]	344.40 g/mol [8][9][10]

The Spirocyclic Oxetane Motif: A Bioisosteric Advantage

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of drug design. The oxetane ring in this scaffold is considered a polar equivalent of a gem-dimethyl group, a common structural motif.^[1] This substitution offers several advantages: it can improve metabolic robustness against oxidative enzymes while providing a hydrogen bond acceptor to interact with biological targets, potentially enhancing binding affinity.^[1]

Bioisosteric Relationship of the Oxetane Motif

[Click to download full resolution via product page](#)

Caption: Oxetane as a polar bioisostere for a gem-dimethyl group.

Chapter 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. This chapter outlines the known properties of **1-Oxa-7-azaspiro[3.5]nonane oxalate**.

Summary of Properties

The following table consolidates key physicochemical data gathered from various suppliers and literature sources. Discrepancies in data, such as storage temperature, are noted and reflect variations in supplier recommendations or purity grades.

Property	Value	Source(s)
Appearance	White powder / solid	[7][11]
Purity	Available as ≥95%, 97%, ≥98%	[6][7][11]
Storage Conditions	Room temperature or 2-8°C. Store in a tightly closed container under an inert atmosphere.	[6][7][9][11]
Solubility	Expected to be soluble in polar protic solvents (e.g., water, methanol) and less soluble in non-polar aprotic solvents.	Inferred from structure

Solubility

Scientific Rationale: As an organic salt, **1-Oxa-7-azaspiro[3.5]nonane oxalate**'s solubility is governed by its ionic character and the nature of its constituent ions. The charged ammonium cation and oxalate anion will readily interact with polar solvent molecules. Therefore, high solubility is anticipated in polar protic solvents like water and methanol, which can solvate both the cation and anion effectively through hydrogen bonding and dipole-dipole interactions.

Conversely, in non-polar solvents such as hexanes or toluene, the compound is expected to be poorly soluble due to the unfavorable energetics of solvating the charged species.

Practical Implications: Accurate solubility data is critical for:

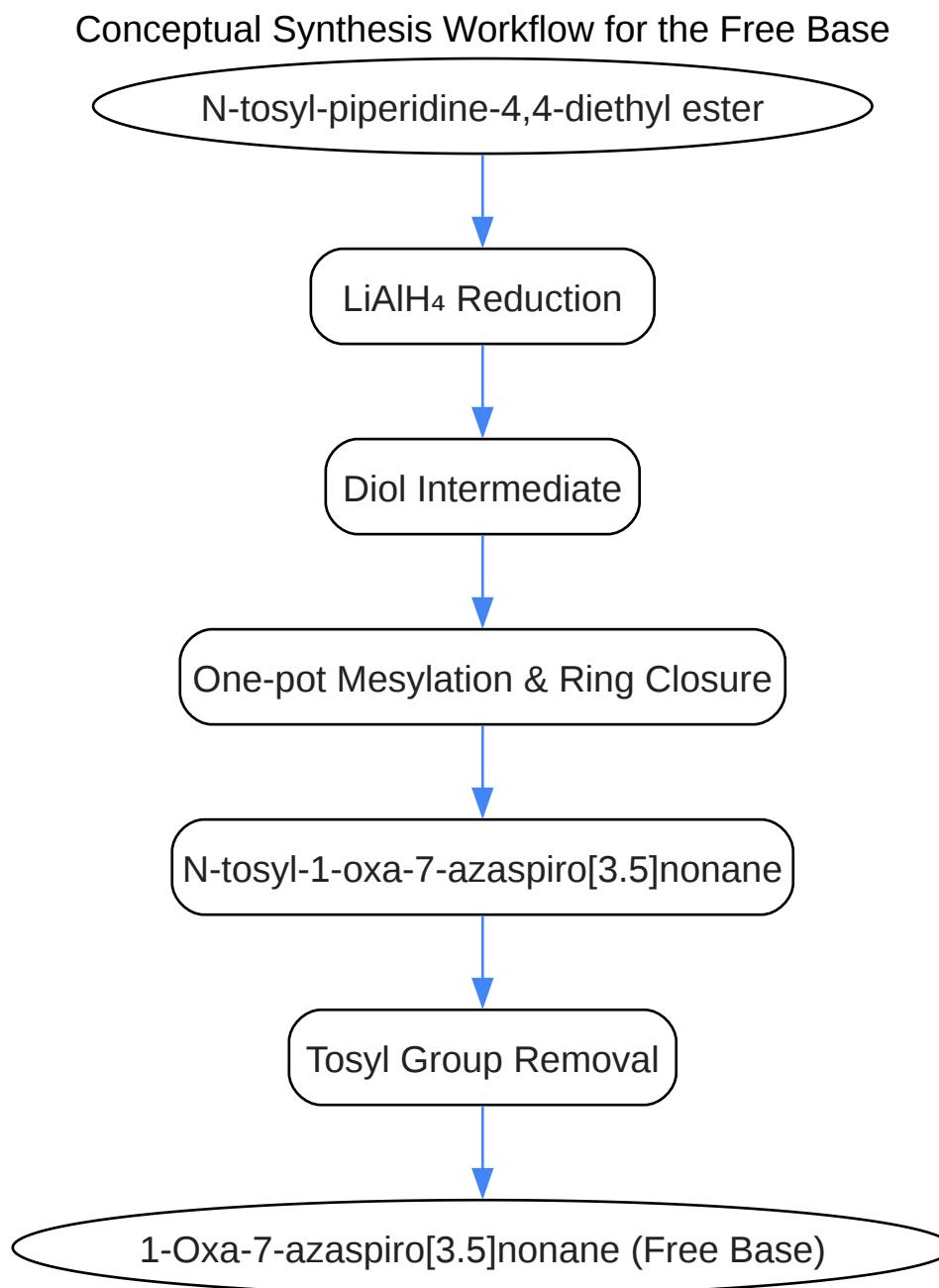
- Drug Formulation: Developing suitable delivery vehicles, whether for *in vitro* or *in vivo* studies.
- Reaction Chemistry: Selecting appropriate solvents for synthetic modifications.
- Analytical Chemistry: Preparing samples for techniques like HPLC or NMR.

Stability and Storage

Commercial suppliers recommend storing the compound at either room temperature or refrigerated (2-8°C) in a tightly closed container, often under an inert atmosphere.[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#)

Expert Insight: The recommendation for an inert atmosphere and a tightly closed container stems from two primary concerns:

- Hygroscopicity: The salt's ionic nature makes it susceptible to absorbing moisture from the air, which can affect its physical state and weighing accuracy.
- Chemical Stability: While generally stable, the amine functionality could be susceptible to long-term oxidative degradation. An inert atmosphere (e.g., nitrogen or argon) minimizes this risk.


For long-term storage, refrigeration (2-8°C) is the more prudent choice to minimize the rate of any potential degradation, ensuring the integrity of the material over time.

Chapter 3: Synthesis and Salt Formation

Understanding the synthesis of the compound and the specific procedure for salt formation is crucial for researchers who may wish to produce it in-house or require a deeper knowledge of potential impurities.

Synthesis of the Free Base

A synthetic route to 2-oxa-7-azaspiro[3.5]nonane (an interchangeable name for the free base) has been described in the literature.^[1] The process is a multi-step sequence, highlighting the chemical complexity involved in creating this valuable spirocyclic scaffold.

[Click to download full resolution via product page](#)

Caption: A high-level overview of the synthetic pathway.

Protocol: Oxalate Salt Formation

The conversion of the free base into its oxalate salt enhances its stability and handling properties, turning an oily or viscous liquid into a crystalline solid.[\[1\]](#) The following protocol is adapted from a literature procedure.[\[1\]](#)

Objective: To prepare the solid oxalate salt from the free base for improved handling and stability.

Methodology:

- **Dissolution:** Dissolve the free base (1.0 equivalent) in a suitable organic solvent, such as diethyl ether (Et_2O). The volume should be sufficient to ensure complete dissolution.
- **Drying (Optional but Recommended):** Add a drying agent like sodium sulfate decahydrate ($\text{Na}_2\text{SO}_4 \cdot 10\text{H}_2\text{O}$) to the solution. Stir for 30 minutes.
 - **Causality Explanation:** This step removes any residual water from the free base or solvent. Water can interfere with the crystallization process, potentially leading to an oil instead of a solid precipitate.
- **Filtration:** Filter the mixture to remove the drying agent.
- **Precipitation:** To the clear filtrate, add a solution of anhydrous oxalic acid (0.5 to 1.0 equivalents, depending on the desired stoichiometry—hemioxalate vs. full oxalate) dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).
 - **Causality Explanation:** Using anhydrous oxalic acid is critical. The presence of water in the acid could inhibit the formation of a crystalline solid. The acid-base reaction between the piperidine nitrogen and oxalic acid forms the ammonium oxalate salt, which is typically much less soluble in non-polar organic solvents like diethyl ether, causing it to precipitate.
- **Isolation:** A white precipitate should form immediately. Isolate the solid product by vacuum filtration.
- **Drying:** Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and dry under vacuum to yield the final oxalate salt.

Chapter 4: Analytical Characterization Protocols

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and integrity of the material. This is a non-negotiable requirement in any research or drug development setting to ensure data reproducibility and safety.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

- Sample Preparation: Accurately weigh ~5-10 mg of the oxalate salt and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
 - Expert Insight: DMSO-d₆ is often an excellent choice for organic salts. It readily dissolves the sample, and the amine and acid protons are often visible, which can be useful for confirming salt formation. D₂O is also an option, but will result in the exchange of labile N-H and O-H protons with deuterium.
- Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis:
 - ¹H NMR: Expect to see signals corresponding to the methylene protons of the piperidine and oxetane rings. The integration of these signals should correspond to the 12 protons of the spirocyclic core. The position of the N-H proton signal can be highly variable and may be broad.
 - ¹³C NMR: Expect to see signals for the unique carbons of the spirocyclic skeleton. A signal far downfield (typically >160 ppm) will correspond to the carboxylate carbon of the oxalate counter-ion.

Protocol: Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

- Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
- Acquisition: Collect the spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Analysis: Look for characteristic absorption bands:
 - $\sim 3000\text{-}2500 \text{ cm}^{-1}$ (broad): N-H⁺ stretch of the ammonium salt.
 - $\sim 1720\text{-}1680 \text{ cm}^{-1}$ (strong): C=O stretch from the carboxylic acid/carboxylate of the oxalate.
 - $\sim 1200\text{-}1000 \text{ cm}^{-1}$ (strong): C-O-C stretch of the ether (oxetane ring).

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the cationic component.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.
- Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.
- Data Analysis: The primary ion observed should correspond to the protonated free base ($[\text{C}_7\text{H}_{13}\text{NO} + \text{H}]^+$). The measured mass-to-charge ratio (m/z) should match the calculated exact mass of 128.1070 Da. The oxalate anion is not typically observed in positive ion mode.

Chapter 5: Applications and Safety

A Versatile Building Block in Drug Discovery

1-Oxa-7-azaspiro[3.5]nonane oxalate is not an end-product but a valuable starting material. Its utility is primarily as a "protein degrader building block" and a scaffold for creating novel molecules with complex three-dimensional shapes.[2][6] Its spirocyclic nature provides a rigid, well-defined exit vector for further chemical elaboration, making it an attractive component for fragment-based drug design and lead optimization. For instance, its incorporation into molecules targeting the NQO1 enzyme, which is over-expressed in certain cancer cell lines, has been explored as a strategy to enhance binding affinity.[1]

Safety and Handling

Appropriate safety precautions are mandatory when handling this compound. The hazard profile can differ between the free base and its salt forms.

- 1-Oxa-7-azaspiro[3.5]nonane (Free Base): Classified as causing severe skin burns and eye damage (H314).[4]
- Oxalate Salts: Generally carry warnings for being harmful if swallowed (H302), causing skin and serious eye irritation (H315, H319), and potentially causing respiratory irritation (H335). [10]

Recommended Handling Procedures:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Avoid inhalation of the powder and prevent contact with skin and eyes.
- In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole | MDPI [mdpi.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxa-7-azaspiro(3.5)nonane | C7H13NO | CID 56962211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1408076-14-1 Cas No. | 1-Oxa-7-azaspiro[3.5]nonane oxalate | Apollo [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-Oxa-7-azaspiro[3.5]nonane oxalate, CasNo.1408076-14-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 8. 1-Oxa-7-azaspiro[3.5]nonane hemioxalate | CymitQuimica [cymitquimica.com]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. 2-Oxa-7-azaspiro[3.5]nonane hemioxalate | C16H28N2O6 | CID 71463619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-噁唑-7-氮杂螺[3.5]壬烷 草酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical properties of 1-Oxa-7-azaspiro[3.5]nonane oxalate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430171#physicochemical-properties-of-1-oxa-7-azaspiro-3-5-nonane-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com